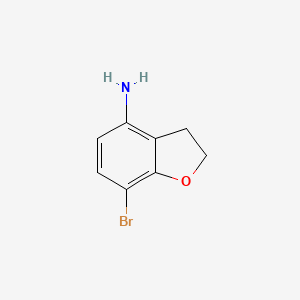

7-Bromo-2,3-dihydro-1-benzofuran-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

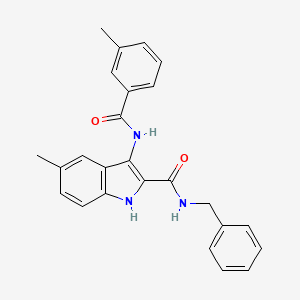

7-Bromo-2,3-dihydro-1-benzofuran-4-amine is a chemical compound with the molecular formula C8H8BrNO . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine is 1S/C8H8BrNO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2H,3-4,10H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromo-2,3-dihydro-1-benzofuran-4-amine are not available, benzofuran derivatives are known to undergo various reactions. For instance, electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Physical And Chemical Properties Analysis

7-Bromo-2,3-dihydro-1-benzofuran-4-amine has a molecular weight of 214.06 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 7-Bromo-2,3-dihydro-1-benzofuran-4-amine, have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit antibacterial properties . The antimicrobial activity was found to be particularly effective when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .

Anti-Oxidative Activity

Benzofuran compounds have been shown to possess anti-oxidative activities . This property makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have also demonstrated anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Anticancer Agents

Benzofuran derivatives have been developed and utilized as anticancer agents . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown significant anticancer activity against the human ovarian cancer cell line A2780 .

Inhibition of Lung Cancer Cells

Certain benzofuran derivatives have shown significant proliferation inhibitions on A549 and NCI-H460 lung cancer cells . The IC50 values of these compounds were close to the positive-control drug gefitinib, indicating their potential as therapeutic agents .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine are not available, benzofuran derivatives have shown significant potential in medical research. For instance, some substituted benzofurans have demonstrated dramatic anticancer activities . Therefore, further exploration of the bioactivity of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine and similar compounds could be a promising direction for future research.

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . They are often studied for their potential therapeutic effects .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the benzofuran derivative.

Biochemical Pathways

Benzofuran derivatives have been found to impact a variety of biochemical pathways, often related to their observed biological activities .

Result of Action

Benzofuran derivatives have been shown to have various biological activities, including anticancer activities . The specific effects would depend on the exact structure and functional groups present in the benzofuran derivative.

properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2H,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXFVXVRUDZOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C21)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1368214-42-9 |

Source

|

| Record name | 7-bromo-2,3-dihydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)

![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)

![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)

![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2864455.png)

![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)

![(3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2864462.png)

![7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2864465.png)